N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
Description
N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a triazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-18(7-12-8-19(2)17-16-12)9-13(20)15-11-5-3-4-10(14)6-11/h3-6,8H,7,9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFWIIJYCLQYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acetylenes under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetic acid derivative, such as acetic anhydride or acetyl chloride, under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed, allowing precise control over reaction parameters.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity, reducing production costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or the triazole ring, resulting in dechlorinated or reduced triazole products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typical reducing agents.
Nucleophiles: Amines, thiols, and alkoxides are frequently used nucleophiles in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced or removed chlorine atoms.
Substituted Derivatives: Molecules where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency of production processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate biochemical pathways related to cell growth, metabolism, or signal transduction, depending on its application.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]ethanol
- N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]propionamide
Comparison:
- Structural Differences: The presence of different functional groups (e.g., ethanol vs. acetamide) affects the compound’s reactivity and application.
- Unique Properties: N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is unique due to its specific combination of a chlorophenyl group, triazole ring, and acetamide moiety, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
